8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with benzyl(methyl)amine in the presence of a suitable base such as anhydrous potassium carbonate. The reaction is carried out in a dry solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve green chemistry approaches, such as using green solvents and catalysts. These methods aim to minimize environmental impact while maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Employed in the development of fluorescent dyes and as a component in certain perfumes.
Mechanism of Action
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl coumarin: A precursor in the synthesis of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one.
6-chloro-4-hydroxy-2-methyl-2H-chromen-2-one: Another coumarin derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl(methyl)amino group enhances its potential as a therapeutic agent and its utility in various scientific research applications .
Properties
Molecular Formula |
C19H18ClNO3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-6-chloro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-12-8-17(22)24-19-14(12)9-16(20)18(23)15(19)11-21(2)10-13-6-4-3-5-7-13/h3-9,23H,10-11H2,1-2H3 |
InChI Key |
GIUNPICXIIGCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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